![molecular formula C19H20F3N3OS B2503573 2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 488810-89-5](/img/structure/B2503573.png)

2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related adamantylthio heterocycles has been reported, where the adamantyl cation formed from 1-adamantan-1-ol in refluxing trifluoroacetic acid provides the corresponding adamantylsulfanyl compounds . Additionally, substitutions of pyridine 1-oxides by 1-adamantanethiol in acetic anhydride have been described, leading to mixtures of sulfides with different positions on the pyridine ring . These methods could potentially be adapted for the synthesis of the molecule .

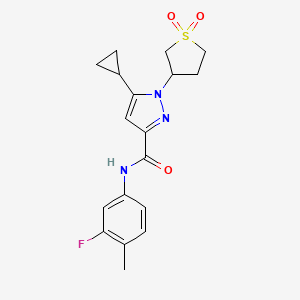

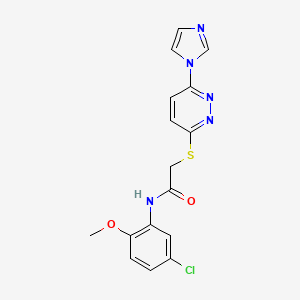

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing that the pyrimidine ring tends to be near-planar with the phenyl ring in some cases . The crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom of the thioacetamide bridge . These findings suggest that the molecule of interest may also exhibit a non-planar conformation between its pyridine ring and any attached aromatic rings.

Chemical Reactions Analysis

The papers do not provide specific reactions for the exact molecule . However, the synthesis and reactivity of related adamantyl and pyridine derivatives suggest that the molecule could participate in reactions typical for sulfanylacetamides and pyridine compounds, such as substitutions and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar molecules have been investigated. For instance, vibrational spectroscopic techniques have been used to characterize antiviral active molecules with sulfanylacetamide groups, providing insights into their vibrational signatures and intermolecular interactions . The presence of adamantyl groups and pyridine derivatives in these molecules can influence their drug likeness, pharmacokinetic properties, and potential biological activities, such as enhancing the production of tumor necrosis factor α (TNF-α) . These studies suggest that the molecule "2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide" may also exhibit unique physical and chemical properties that could be relevant for its potential applications.

科学的研究の応用

Antimicrobial and Antioxidative Applications

Adamantylated compounds, specifically those related to 2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, have been researched for their significant antimicrobial and antioxidative properties. For instance, studies have revealed that certain adamantylated pyrimidines exhibit substantial anticancer and antimicrobial properties, demonstrating their potential in treating various infections and diseases. The research highlights the creation of adamantylated pyrimidines, which were then transformed into bromo-, thio-, and S-alkyl derivatives, with some showing significant anticancer and antimicrobial activities (Orzeszko et al., 2004). Similarly, 1-adamantylthio derivatives of 3-substituted pyridines have been synthesized and evaluated for antimicrobial and antioxidative activities, with some compounds displaying antigrowth activity against Streptococci and significant radical scavenging activity (Isarankura-Na-Ayudhya et al., 2008).

Structural and Synthetic Insights

The structural aspects and synthetic routes of adamantyl-based compounds have also been a focus of research. The design and synthesis of adamantylsulfanyl- and N-adamantylcarboxamido-derivatives have been extensively studied, providing insights into their crystal structures, TNF-α production-enhancing properties, and potential applications in enhancing the production of tumor necrosis factor α (TNF-α) in genetically modified cells (Maurin et al., 2004). The synthesis and crystallographic insights into adamantane-based ester derivatives have been documented, highlighting their multifaceted applications in treatments for neurological conditions, type-2 diabetes, and their antiviral capabilities. The study delves into the synthesis of various 2-(adamantan-1-yl)-2-oxoethyl derivatives and their structural analysis, confirming the potential of the adamantyl moiety as an efficient building block for synthesizing derivatives with various biological activities (Kumar et al., 2015).

将来の方向性

特性

IUPAC Name |

2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3OS/c20-19(21,22)14-4-15(25-17(13(14)8-23)27-9-16(24)26)18-5-10-1-11(6-18)3-12(2-10)7-18/h4,10-12H,1-3,5-7,9H2,(H2,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBFNUBYSSWMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)